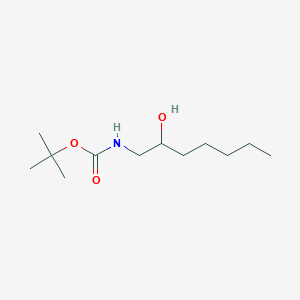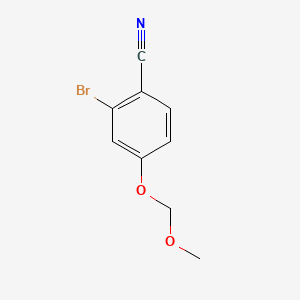
tert-Butyl(2-hydroxyheptyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(2-hydroxyheptyl)carbamate is a chemical compound with the molecular formula C11H23NO3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group attached to the carbamate moiety, which provides stability and resistance to various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl(2-hydroxyheptyl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with 2-aminoheptanol. The reaction typically involves the use of a base such as sodium bicarbonate to neutralize the by-products and facilitate the formation of the carbamate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(2-hydroxyheptyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is a primary or secondary amine.
Substitution: The major products are various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl(2-hydroxyheptyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of prodrugs that release active compounds in the body.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl(2-hydroxyheptyl)carbamate involves the stabilization of amine groups through the formation of a carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group provides steric hindrance, preventing the carbamate from undergoing hydrolysis under mild conditions. The compound can be deprotected under acidic conditions to release the free amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(7-hydroxyheptyl)carbamate
- tert-Butyl carbamate
Uniqueness
tert-Butyl(2-hydroxyheptyl)carbamate is unique due to its specific structure, which combines a long hydrocarbon chain with a hydroxyl group and a carbamate moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C12H25NO3 |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
tert-butyl N-(2-hydroxyheptyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-5-6-7-8-10(14)9-13-11(15)16-12(2,3)4/h10,14H,5-9H2,1-4H3,(H,13,15) |
Clé InChI |
LYQGVSZYNFXYNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CNC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid](/img/structure/B13577240.png)

![5-Methyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13577253.png)
![2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13577256.png)



![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)



![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)


